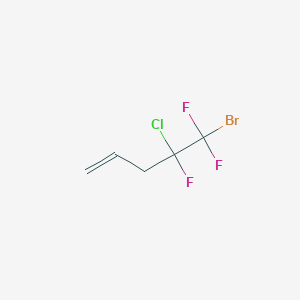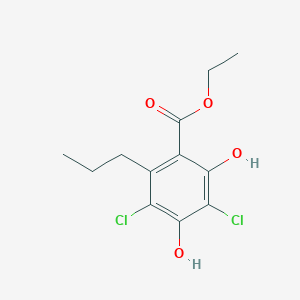oxophosphanium CAS No. 88648-03-7](/img/structure/B14400185.png)
[(2-Fluorophenyl)methoxy](1-hydroxyethyl)oxophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluorophenyl)methoxyoxophosphanium is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a fluorophenyl group, a methoxy group, and a hydroxyethyl group attached to an oxophosphanium core, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)methoxyoxophosphanium typically involves the reaction of 2-fluorophenol with methoxyethylphosphine oxide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction mixture is then purified using column chromatography to isolate the compound in high yield and purity.
Industrial Production Methods
Industrial production of (2-Fluorophenyl)methoxyoxophosphanium may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for scalability, ensuring that the compound can be produced efficiently and cost-effectively. Advanced purification techniques such as recrystallization and distillation are employed to achieve the desired quality for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Fluorophenyl)methoxyoxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the oxophosphanium group to phosphine.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium carbonate facilitate substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
(2-Fluorophenyl)methoxyoxophosphanium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Fluorophenyl)methoxyoxophosphanium involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes. It may also interact with biological macromolecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
(2-Fluorophenyl)methoxyoxophosphanium can be compared with other similar compounds such as:
(2-Fluorophenyl)methoxyphosphine: Similar structure but lacks the oxophosphanium group.
(2-Fluorophenyl)methoxyphosphonium: Contains a phosphonium group instead of oxophosphanium.
(2-Fluorophenyl)methoxyphosphonate: Features a phosphonate group.
The uniqueness of (2-Fluorophenyl)methoxyoxophosphanium lies in its oxophosphanium core, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
88648-03-7 |
|---|---|
Formule moléculaire |
C9H11FO3P+ |
Poids moléculaire |
217.15 g/mol |
Nom IUPAC |
(2-fluorophenyl)methoxy-(1-hydroxyethyl)-oxophosphanium |
InChI |
InChI=1S/C9H11FO3P/c1-7(11)14(12)13-6-8-4-2-3-5-9(8)10/h2-5,7,11H,6H2,1H3/q+1 |
Clé InChI |
FBWIGQGVVUQASC-UHFFFAOYSA-N |
SMILES canonique |
CC(O)[P+](=O)OCC1=CC=CC=C1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



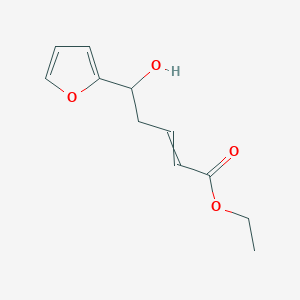
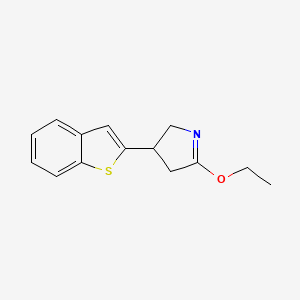


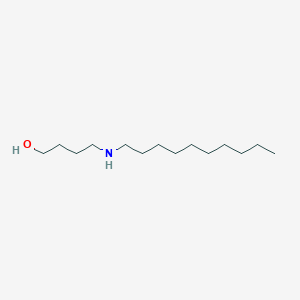
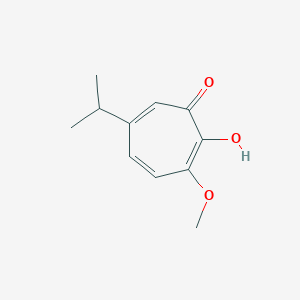
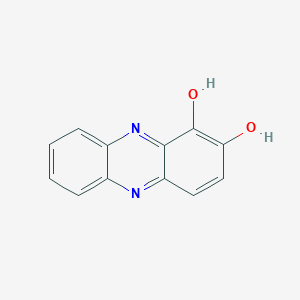
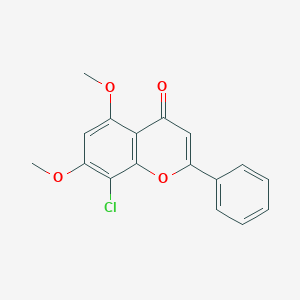
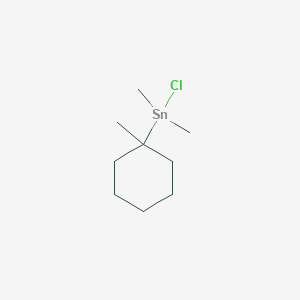
![N-[(1H-Benzimidazol-2-yl)methyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B14400138.png)
![2-[5-Acetyl-2-(dimethylamino)phenyl]cyclohexan-1-one](/img/structure/B14400155.png)
